trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hcl
Description
Chemical Structure and Significance
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate HCl is a halogenated pyrrolidine derivative characterized by a bromine substituent on the para position of the phenyl ring and a trans-configuration at the pyrrolidine ring (C3 and C4 positions). This compound is part of a broader class of pyrrolidine carboxylates, which are pivotal intermediates in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNPHXYXUPRECO-DHXVBOOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956380-68-9 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4-(4-bromophenyl)-, methyl ester, hydrochloride (1:1), (3R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956380-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cycloaddition Approach via Anhydride-Imine Coupling
The [3+2] cycloaddition of cyclic anhydrides with imines represents a robust method for constructing pyrrolidine scaffolds. Adapted from procedures detailed by the Royal Society of Chemistry, this route involves reacting a bromophenyl-substituted imine with a cyclic anhydride in dimethylformamide (DMF) under controlled thermal conditions.
Procedure :
- Reactants : A cyclic anhydride (e.g., maleic anhydride) and 4-bromophenyl imine are combined in anhydrous DMF.
- Reaction Conditions : Heating at 110–125°C for 5–24 hours facilitates annulation, forming the pyrrolidine ring.
- Workup : The mixture is concentrated, treated with dichloromethane and saturated NaHCO₃, and acidified with HCl to precipitate the crude product.
- Purification : HPLC or recrystallization isolates the trans-diastereomer, which is subsequently esterified and converted to the hydrochloride salt.
Key Data :
Esterification of Carboxylic Acid Precursor
An alternative route involves esterifying the corresponding pyrrolidine-3-carboxylic acid precursor. This method, analogous to protocols for chlorophenyl analogs, proceeds via acid-catalyzed esterification:
Procedure :
- Reactants : trans-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid is suspended in methanol.
- Catalysis : Concentrated HCl is added to protonate the amine and catalyze ester formation.
- Reaction Conditions : Reflux at 65–70°C for 12–18 hours ensures complete conversion.
- Salt Formation : The hydrochloride salt precipitates upon cooling and is filtered under reduced pressure.
Key Data :
- Yield : 75–85% for structurally related esters.
- Purity : ≥95% after recrystallization from ethanol/ether.
Optimization of Reaction Conditions
Temperature and Solvent Effects
- Cycloaddition : Elevated temperatures (125°C) improve reaction rates but may promote cis-trans isomerization. DMF enhances solubility of aromatic intermediates, though alternatives like acetonitrile reduce side reactions.
- Esterification : Methanol serves dual roles as solvent and nucleophile. Excess HCl (2–3 equiv.) maximizes ester yield while preventing N-alkylation.
Stereochemical Control
The trans configuration is favored in cycloadditions due to steric hindrance between the 4-bromophenyl group and ester moiety during ring closure. Chiral auxiliaries or asymmetric catalysis are unnecessary, as diastereomers are separable via HPLC.
Industrial-Scale Production Considerations
Process Intensification
Cost Efficiency
- Anhydride Recycling : Unreacted maleic anhydride is recovered via fractional crystallization.
- Catalyst Screening : Heterogeneous catalysts (e.g., Amberlyst-15) replace HCl in esterification, simplifying downstream neutralization.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows it to interact with various biological targets, which is essential for developing new therapeutic agents.
Case Study: Neuroprotective Properties
Research indicates that trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride exhibits neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. A study highlighted its ability to influence neurotransmitter systems, which is vital for understanding its therapeutic mechanisms .
Neuroscience Research
The compound's structural characteristics make it a valuable tool for investigating brain function and mental health conditions. It has been utilized in studies examining receptor interactions and the modulation of neurotransmitter pathways.
Key Findings
- The compound has shown promise in enhancing cognitive functions in animal models.
- It may play a role in modulating dopamine and serotonin pathways, which are critical for mood regulation .
Analytical Chemistry
In analytical chemistry, trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride is employed as a reference standard. Its use aids in the development of assays for quality control in drug manufacturing processes.
Applications in Quality Control
- Utilized in chromatographic techniques to ensure accurate measurements.
- Serves as a benchmark for evaluating the purity of synthesized compounds .
Chemical Synthesis
The compound is also significant in organic synthesis, where it acts as a building block for more complex molecules. Its reactivity allows chemists to explore various synthetic pathways, leading to the development of novel compounds with enhanced biological activity.
Synthetic Pathways
Several methods have been developed for synthesizing derivatives of trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, showcasing its versatility .
Material Science
Beyond pharmaceuticals, this compound's properties have implications in material science. Researchers are exploring its potential in creating new materials, especially polymers with specific functional characteristics.
Innovative Applications
Mechanism of Action
The mechanism of action of trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Key Properties
- Molecular Formula: C₁₂H₁₃BrClNO₂ (HCl salt)
- Molecular Weight : ~334.6 g/mol (estimated from analogs)
- Stereochemistry : The trans-configuration ensures distinct spatial arrangements, influencing binding affinity and metabolic stability.
Comparison with Structural Analogs
Substituent Variations: Halogen and Functional Group Modifications
The bromophenyl group in the target compound can be substituted with other halogens (F, Cl) or functional groups, altering physicochemical and pharmacological properties.
Key Observations :
Physical and Chemical Properties
Data from analogs provide insights into trends:
Notes:
Biological Activity
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride is CHBrN\O·HCl, with a molecular weight of approximately 320.61 g/mol. The compound features a pyrrolidine ring and a bromophenyl group, which are crucial for its biological activity. The presence of the bromine atom is believed to enhance the compound's reactivity and interaction with biological targets.
Biological Activity
Preliminary studies indicate that trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride exhibits various biological activities, including:
- Antidepressant-like effects : Research suggests that this compound may influence neurotransmitter systems associated with mood regulation.
- Analgesic properties : It has been noted for potential pain-relieving effects, making it a candidate for further investigation in pain management therapies.
- Neuroprotective effects : The compound has shown promise in protecting neuronal cells from damage, which is crucial in neurodegenerative disease research .
The mechanism of action involves the compound's interaction with specific receptors and enzymes. It may inhibit certain enzyme activities or modulate receptor functions by binding to active sites, thereby influencing various biological pathways. Such interactions are critical for understanding the therapeutic potential of trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride in drug development .
Neuroprotective Studies
A study investigated the neuroprotective properties of trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride in vitro using neuronal cell cultures. The results indicated that the compound significantly reduced oxidative stress markers and apoptosis rates compared to untreated controls, suggesting its potential as a neuroprotective agent.
Analgesic Activity Assessment
In an animal model of pain, trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride was administered at varying doses. The findings demonstrated a dose-dependent reduction in pain response, supporting its analgesic potential. The compound's efficacy was comparable to established analgesics, indicating its viability for further development .
Data Table: Comparative Biological Activity
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate HCl | Antidepressant-like, Analgesic | Significant reduction in oxidative stress; dose-dependent analgesia |
| Methyl 4-(phenyl)pyrrolidine-3-carboxylate | Lower reactivity | Lacks bromine substitution; generally lower biological activity |
| (S)-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate | Potentially different pharmacodynamics | Stereoisomeric form showing varied efficacy |
Q & A
Q. What are the recommended methods for synthesizing trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate HCl with high enantiomeric purity?
Methodological Answer: Synthesis optimization typically involves multi-step protocols with stereochemical control. A general approach includes:
- Nucleophilic substitution to introduce the 4-bromophenyl group onto a pyrrolidine scaffold.
- Esterification under anhydrous conditions to preserve stereochemistry.
- Chiral resolution using techniques like preparative HPLC or diastereomeric salt formation.
Key steps from analogous syntheses (e.g., tert-butyl-protected pyrrolidine derivatives in ) suggest using trifluoroacetic acid (TFA) for deprotection and HCl for salt formation. Reaction monitoring via TLC and LC-MS ensures intermediate purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the pyrrolidine ring and bromophenyl group. For example, coupling constants (J-values) distinguish trans vs. cis stereochemistry .
- HRMS (ESI) : Validate molecular weight (±5 ppm accuracy) to confirm the hydrochloride salt form .
- X-ray crystallography : Use SHELXL () for absolute configuration determination, especially when spectral data ambiguities arise .
Q. How should researchers approach the optimization of reaction conditions for this compound's synthesis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency.
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields for aryl halide incorporation (analogous to ).
- Temperature control : Low temperatures (−20°C to 0°C) minimize racemization during esterification .
Advanced Research Questions
Q. What strategies are employed to resolve discrepancies between NMR spectroscopic data and X-ray crystallography findings for this compound?
Methodological Answer:
- Validation workflows : Use PLATON () to check crystallographic data for errors (e.g., twinning, disorder). Compare experimental NMR shifts with DFT-calculated values to identify misassignments.
- Dynamic effects : NMR may average conformations (e.g., ring puckering), whereas X-ray captures static structures. Apply variable-temperature NMR to detect conformational exchange .
Q. How can ring puckering analysis (Cremer-Pople parameters) be applied to understand the conformational flexibility of the pyrrolidine ring in this compound?
Methodological Answer:
- Coordinate calculation : Using atomic coordinates from X-ray data, compute Cremer-Pople parameters (θ, φ) to quantify puckering amplitude and phase. For example, θ > 30° indicates significant non-planarity.
- Conformational mapping : Compare with reference data () to classify puckering modes (e.g., envelope vs. twist). Molecular dynamics simulations can model flexibility under physiological conditions .
Q. What crystallographic refinement protocols (e.g., SHELX suite) are recommended for accurate determination of its stereochemistry?
Methodological Answer:
- Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors. Use Mo Kα radiation for heavy-atom (Br) phasing.
- Refinement in SHELXL :
- Apply TWIN/BASF commands for twinned crystals.
- Use HKLF 5 format for multi-solution refinement.
- Validate with R1/wR2 convergence (<5% discrepancy).
- ORTEP-3 visualization () aids in detecting thermal ellipsoid anomalies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
